

# physical properties of 4-Bromophthalimide

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## Compound of Interest

Compound Name: **4-Bromophthalimide**

Cat. No.: **B1267563**

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An In-Depth Technical Guide to the Physical Properties of **4-Bromophthalimide**

## Introduction

**4-Bromophthalimide**, with the molecular formula  $C_8H_4BrNO_2$ , is a brominated derivative of phthalimide.<sup>[1][2][3][4]</sup> It serves as a cornerstone intermediate in advanced organic synthesis.<sup>[1]</sup> Its unique molecular architecture, featuring a reactive bromine atom on the aromatic ring and an acidic N-H group on the imide moiety, makes it a highly versatile building block.<sup>[1][5]</sup> This guide offers a comprehensive exploration of the core physical properties of **4-Bromophthalimide**, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application. The compound is widely utilized in the synthesis of pharmaceuticals, agrochemicals, fluorescent dyes, and specialty polymers, making a thorough understanding of its physical characteristics essential for quality control, reaction optimization, and new material development.<sup>[1][5][6]</sup>

## Core Physicochemical Properties

The fundamental physical properties of **4-Bromophthalimide** define its behavior in a laboratory setting and are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below and discussed in detail in the subsequent sections.

Property	Value	Source(s)
CAS Number	6941-75-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	226.03 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Off-white to white, or light yellow crystalline powder/solid.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Melting Point	232 - 238 °C (typically cited around 235 °C).	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Density	~1.826 g/cm <sup>3</sup> (Predicted).	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Solubility	Soluble in N,N-Dimethylformamide (DMF). [8] [9][10][11] Generally soluble in other organic solvents. <a href="#">[1]</a> <a href="#">[5]</a>	
pKa	9.19 ± 0.20 (Predicted). <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>	

## Discussion of Properties

- Melting Point: The high melting point of **4-Bromophthalimide** (around 235 °C) is indicative of a stable crystalline lattice structure and high thermal stability.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#) For a synthetic chemist, a sharp melting range within this window is a primary indicator of high purity. Impurities would typically lead to a depression and broadening of the melting point range.
- Solubility: Its solubility in polar aprotic solvents like N,N-DMF is a key practical property, as many reactions involving phthalimides, such as N-alkylation (a variant of the Gabriel synthesis), are performed in such media.[\[1\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Appearance: The compound is typically an off-white or light-colored crystalline solid.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Any significant deviation from this, such as a dark coloration, may suggest the presence of impurities or degradation products.

- pKa: The predicted pKa of ~9.19 for the N-H proton indicates its acidity.[8][9][10] This acidity is central to its utility in Gabriel synthesis and related reactions, where the nitrogen can be readily deprotonated by a suitable base to form a potent nucleophile.

## Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of **4-Bromophthalimide**. The following data are characteristic of its molecular structure.

### <sup>1</sup>H NMR Spectroscopy

Proton NMR provides a definitive fingerprint of the molecule's hydrogen environment. In a typical analysis using DMSO-d<sub>6</sub> as the solvent, the spectrum reveals:

- Imide Proton (N-H): A broad singlet observed around 11.5 ppm.[12] The significant downfield shift is due to the deshielding effects of the adjacent carbonyl groups and its acidic nature.
- Aromatic Protons: The three protons on the brominated benzene ring appear in the aromatic region, typically between 7.7 and 8.1 ppm.[12] Their specific splitting patterns (as doublets and multiplets) are consistent with the 1,2,4-trisubstituted aromatic ring system.[12]

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The IR spectrum of **4-Bromophthalimide** is characterized by:

- N-H Stretch: A stretching vibration for the imide N-H group.
- C=O Stretch: Strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups of the imide ring.
- Aromatic C=C Stretch: Vibrations associated with the carbon-carbon bonds within the benzene ring.
- C-Br Stretch: A vibration in the lower frequency (fingerprint) region of the spectrum, indicating the presence of the carbon-bromine bond.

Theoretical and experimental Fourier Transform Infrared (FT-IR) spectral analyses have been performed on phthalimide and its derivatives to assign these fundamental vibrations.[13][14]

## Mass Spectrometry (MS)

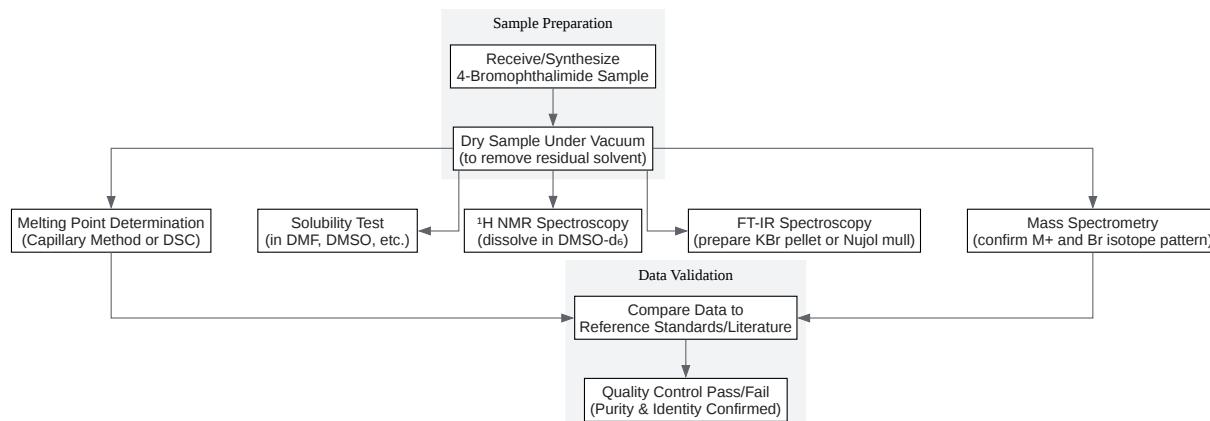
Mass spectrometry confirms the molecular weight of the compound. For **4-Bromophthalimide**, the key feature is the molecular ion peak cluster. Due to the natural isotopic abundance of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio), one would expect to see two peaks of nearly equal intensity at m/z values corresponding to  $[\text{C}_8\text{H}_4^{79}\text{BrNO}_2]^+$  and  $[\text{C}_8\text{H}_4^{81}\text{BrNO}_2]^+$ . The observed molecular ion mass is approximately 225 and 227 g/mol .[12][15]

## Experimental Methodologies

To ensure scientific integrity, the physical properties described must be verifiable through standardized protocols.

## Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the characterization of a newly synthesized or procured batch of **4-Bromophthalimide**.

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Caption: Standard workflow for the physical and spectroscopic characterization of **4-Bromophthalimide**.

## Step-by-Step Protocols

### 1. Melting Point Determination (Capillary Method)

- Preparation: Ensure the **4-Bromophthalimide** sample is completely dry and finely powdered.
- Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

- Measurement: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (235 °C), then reduce the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample should have a sharp melting range of 1-2 °C.

## 2. <sup>1</sup>H NMR Sample Preparation and Analysis

- Preparation: Accurately weigh approximately 5-10 mg of **4-Bromophthalimide**.
- Dissolution: Dissolve the sample in ~0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer: Transfer the solution to a clean, dry NMR tube.
- Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Analysis: Process the spectrum, referencing the solvent peak. Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.[12]

## Safety, Handling, and Storage

Proper handling of **4-Bromophthalimide** is crucial for laboratory safety.

- Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][11][16] It may also cause respiratory irritation.[16]
- Precautions for Safe Handling:
  - Handle in a well-ventilated place, preferably a fume hood.[11][16]
  - Wear suitable protective clothing, including gloves and safety glasses with side shields or goggles.[11][16]
  - Avoid the formation of dust and aerosols.[11][16]

- Wash hands thoroughly after handling.[[11](#)]
- Conditions for Safe Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[[11](#)][[16](#)]
  - Keep away from incompatible materials such as strong oxidizing agents.

## Conclusion

**4-Bromophthalimide** is a well-characterized compound whose physical properties are foundational to its widespread use in chemical synthesis. Its high melting point, defined solubility profile, and distinct spectroscopic fingerprint make it a reliable and versatile intermediate. The data and protocols presented in this guide provide researchers and developers with the essential knowledge to confidently employ **4-Bromophthalimide** in their work, ensuring both the quality of their results and the safety of their laboratory practices.

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